

Mifamurtide: A Deep Dive into its Molecular Landscape and Immunomodulatory Function

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Mifamurtide, a synthetic analogue of a bacterial cell wall component, represents a significant advancement in immunotherapy, particularly for osteosarcoma. This technical guide provides a comprehensive overview of **mifamurtide**'s molecular structure, its mechanism of action at the cellular and molecular levels, and a summary of its clinical efficacy. Detailed experimental protocols for key assays and visualizations of its signaling pathway and experimental workflows are included to support further research and development in the field of immuno-oncology.

Molecular Structure and Physicochemical Properties

Mifamurtide, chemically known as muramyl tripeptide phosphatidylethanolamine (MTP-PE), is a fully synthetic derivative of muramyl dipeptide (MDP), the smallest naturally occurring immunostimulatory component of bacterial cell walls.[1] Its chemical structure is designed to mimic a bacterial infection, thereby activating the innate immune system. The addition of a dipalmitoyl phosphatidylethanolamine moiety increases the lipophilicity of the molecule, facilitating its incorporation into liposomes for targeted delivery and extending its plasma half-life compared to natural MDP.[2]

Table 1: Physicochemical Properties of **Mifamurtide**



Property	Value
IUPAC Name	2-[(N-{(2R)-[(2-acetamido-2,3-dideoxy-D-glucopyranos-3-yl)oxy]-propanoyl}-L-alanyl-D-isoglutaminyl-L-alanyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate
Chemical Formula	C59H109N6O19P
Molar Mass	1237.518 g·mol ⁻¹ [1]
Synonyms	MTP-PE, L-MTP-PE (liposomal formulation), CGP 19835A
CAS Number	83461-56-7[1]
Administration	Intravenous liposomal infusion[1]

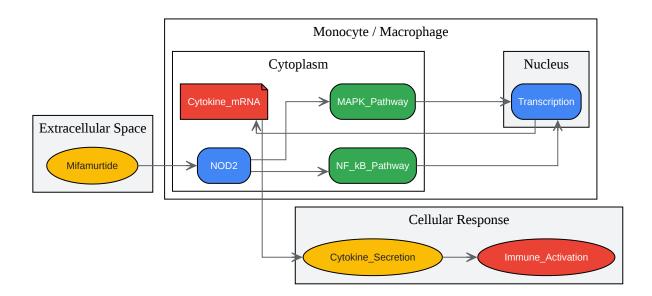
Mechanism of Action: Activating the Innate Immune Response

Mifamurtide's primary mechanism of action involves the activation of monocytes and macrophages, key effector cells of the innate immune system.[3] This activation is initiated by the specific recognition of **mifamurtide** by the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor.[1][3] NOD2 is an intracellular pattern recognition receptor (PRR) that recognizes muramyl dipeptide, a component of bacterial peptidoglycan.[1]

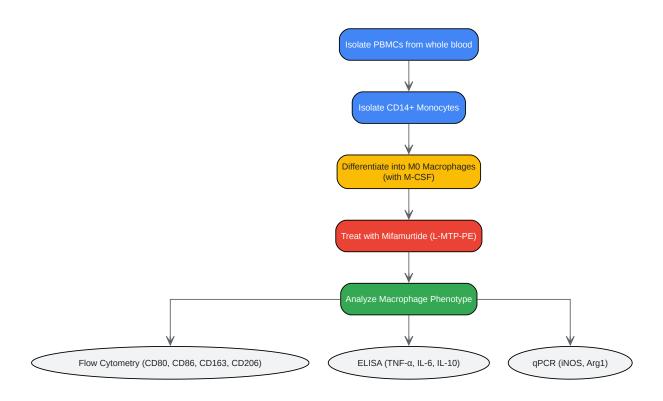
Signaling Pathway

Upon binding of **mifamurtide** to NOD2 within the cytoplasm of monocytes and macrophages, a downstream signaling cascade is initiated. This cascade leads to the activation of the nuclear factor-kappa B (NF-kB) and mitogen-activated protein kinase (MAPK) pathways.[2][4] The activation of these pathways results in the translocation of transcription factors to the nucleus, leading to the upregulation of a variety of pro-inflammatory cytokines and chemokines.[2][4]









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